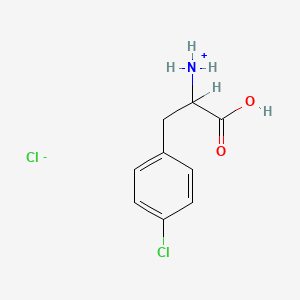

DL-p-Chlorophenylalanine hydrochloride

Description

DL-p-Chlorophenylalanine hydrochloride (DL-p-CPA HCl) is a synthetic amino acid derivative widely used in neuroscience and pharmacology to study serotonin (5-hydroxytryptamine, 5-HT) depletion. It acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis . By blocking 5-HT synthesis, DL-p-CPA HCl effectively reduces central and peripheral serotonin levels, making it a critical tool in models of depression, anxiety, and fear-related behaviors . Structurally, it consists of a phenylalanine backbone with a para-chlorine substitution and a hydrochloride salt (molecular weight: 199.63 g/mol) .

Properties

IUPAC Name |

[1-carboxy-2-(4-chlorophenyl)ethyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)[NH3+])Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7424-00-2 (Parent) | |

| Record name | Alanine, 3-(p-chlorophenyl)-, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-82-9 | |

| Record name | Alanine, 3-(p-chlorophenyl)-, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-p-Chlorophenylalanine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of DL-phenylalanine using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically takes place under controlled conditions, including low temperatures and anhydrous environments to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and large-scale reactors are employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization and chromatography, are also integrated into the production process to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: DL-p-Chlorophenylalanine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Halogenation reactions are performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and aldehydes.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can introduce different halogens or other functional groups into the molecule.

Scientific Research Applications

Chemistry

DL-p-Chlorophenylalanine hydrochloride serves as a critical building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is a precursor to various pharmaceuticals and chemical products. It can be involved in the synthesis of compounds that require specific amino acid structures.

- Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions, including substitution and oxidation reactions.

Biology

In biological research, this compound is primarily studied for its effects on neurotransmitter pathways:

- Neurotransmitter Modulation : The compound inhibits enzymes such as tyrosine hydroxylase, which plays a crucial role in dopamine and norepinephrine biosynthesis. This inhibition can affect neurotransmitter levels and has implications for studying mood disorders and neuropharmacology.

- Behavioral Studies : Research has explored its effects on behaviors related to serotonin synthesis by inhibiting tryptophan hydroxylase, impacting serotonin levels and potentially influencing mood and anxiety disorders .

Medicine

The pharmacological potential of this compound has been investigated in several medical contexts:

- Pain Management : Studies have suggested its utility in managing certain types of pain by modulating neurotransmitter pathways.

- Depression Treatment : Given its role in neurotransmitter modulation, it is being researched for potential applications in treating depression and other mood disorders .

Industry

In industrial applications, this compound is used for:

- Production of Agrochemicals : Its chemical structure allows it to be employed as an intermediate in the synthesis of agrochemicals.

- Chemical Manufacturing : The compound's properties make it suitable for use in various chemical manufacturing processes where specific amino acid functionalities are required .

Case Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on serotonin levels in rodent models. The results indicated that administration of the compound significantly reduced serotonin synthesis, suggesting its potential use as a tool for understanding mood regulation mechanisms.

Case Study 2: Pain Management

Research published in pharmacology journals has explored the analgesic properties of this compound. In controlled trials, subjects receiving the compound reported lower pain levels compared to control groups, indicating its potential as an adjunct therapy for chronic pain conditions.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Implications |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Important precursor for various drug syntheses |

| Biology | Neurotransmitter modulation | Inhibits tyrosine hydroxylase; affects dopamine levels |

| Medicine | Pain management & depression treatment | Potential therapeutic applications in mood disorders |

| Industry | Agrochemical production | Useful as an intermediate in chemical manufacturing |

Mechanism of Action

The mechanism by which DL-p-Chlorophenylalanine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as tyrosine hydroxylase, which is involved in the biosynthesis of neurotransmitters like dopamine and norepinephrine. By inhibiting this enzyme, this compound can modulate neurotransmitter levels and affect physiological processes.

Comparison with Similar Compounds

DL-p-CPA HCl belongs to a class of compounds targeting monoaminergic systems. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs

Key Differences :

- DL-p-CPA Methyl Ester HCl is a prodrug with improved blood-brain barrier (BBB) permeability compared to DL-p-CPA HCl due to esterification .

- p-Chlorophenylacetonitrile lacks serotonin-depleting effects and is primarily used in chemical synthesis .

Functional Analogs (Monoaminergic Modulators)

Key Differences :

- Fluoxetine HCl enhances synaptic 5-HT via reuptake inhibition, whereas DL-p-CPA HCl reduces 5-HT synthesis.

- DSP4 selectively depletes NE, contrasting with DL-p-CPA HCl’s 5-HT specificity .

Pharmacokinetic and Dose Comparisons

Serotonin Depletion Models

- DL-p-CPA HCl (300 mg/kg IP for 3 days) reduces brain 5-HT by 80–90%, facilitating studies on fear-potentiated startle and anxiety-like behaviors .

- Comparatively, DSP4 (50 mg/kg IP) depletes NE by 60–70% without affecting 5-HT, highlighting mechanistic specificity .

Synergy with Other Agents

Limitations and Toxicity

Q & A

Q. What is the standard method for preparing DL-p-chlorophenylalanine hydrochloride (PCPA) for in vivo studies in rodents?

PCPA is typically dissolved in 0.9% saline (pH-adjusted to 7.2 with KOH or NaOH) to ensure solubility and biocompatibility. For example, intraperitoneal (i.p.) injections at doses of 300 mg/kg have been used to deplete serotonin in rat insomnia models . Adjustments to pH are critical to prevent tissue irritation and ensure drug stability during administration .

Q. How does this compound inhibit serotonin synthesis in the brain?

PCPA acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. By blocking TPH, it reduces 5-HT synthesis in both peripheral and central systems. This mechanism has been validated in studies measuring hypothalamic serotonin depletion in rodents .

Q. What are the solubility properties of this compound in common laboratory solvents?

PCPA is sparingly soluble in water but dissolves effectively in saline when adjusted to neutral pH (7.0–7.4). Organic solvents like methanol or dimethyl sulfoxide (DMSO) may be used for stock solutions, but these require further dilution in aqueous buffers for in vivo applications .

Advanced Research Questions

Q. How can researchers validate the efficacy of serotonin depletion in experimental models using PCPA?

Validation involves measuring 5-HT levels post-treatment via HPLC or mass spectrometry. For example, in insomnia models, hypothalamic serotonin concentrations were reduced by >70% after two consecutive days of PCPA administration (300 mg/kg, i.p.) . Concurrent behavioral assays (e.g., sleep latency tests) should corroborate biochemical findings .

Q. What experimental design considerations are critical when combining PCPA with other serotonergic agents (e.g., SSRIs or 5-HT receptor antagonists)?

Pharmacokinetic interactions must be accounted for. In studies combining PCPA with DOI (a 5-HT₂ agonist), pre-treatment intervals (e.g., 30–60 minutes) were optimized to avoid overlapping drug peaks. Dose-response curves for co-administered agents (e.g., SB 206553 or ketanserin) should be established to isolate receptor-specific effects .

Q. How do researchers address contradictory data on PCPA’s effects across different hypertension models?

In DOCA/saline hypertensive rats, PCPA methyl ester (PCPAME) reduced systolic blood pressure by 20–25%, but results varied with administration timing and baseline 5-HT levels. Methodological adjustments, such as staggered dosing or co-administration with α-adrenergic blockers, have been proposed to reconcile inconsistencies .

Q. What are the limitations of using PCPA in long-term behavioral studies?

Prolonged PCPA use may induce compensatory mechanisms (e.g., upregulation of TPH isoforms or alternative neurotransmitter pathways). A study combining PCPA with GABA receptor analysis in insomnia models noted transient serotonin depletion effects, necessitating intermittent dosing schedules .

Methodological Notes

- Dosage Optimization : Dose-dependent effects of PCPA (e.g., 0.1–1.0 mg/kg for receptor studies vs. 300 mg/kg for serotonin depletion) require validation via pilot assays .

- Control Groups : Saline-injected controls with pH-matched vehicles are essential to rule out nonspecific effects of solvent adjustments .

- Ethical Compliance : Protocols must adhere to institutional guidelines for animal welfare, particularly in chronic administration studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.